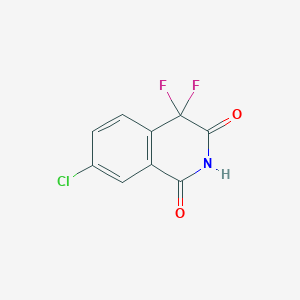

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione

説明

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione is a useful research compound. Its molecular formula is C9H4ClF2NO2 and its molecular weight is 231.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione, with the CAS number 1393726-80-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including cytotoxicity, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₄ClF₂NO₂

- Molecular Weight : 231.58 g/mol

- IUPAC Name : 7-chloro-4,4-difluoroisoquinoline-1,3-dione

- Canonical SMILES : C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in human solid tumors and leukemia cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 0.55 | |

| HCT116 (Colon) | 1.20 | |

| CCRF-CEM (Leukemia) | 0.75 | |

| U2OS (Osteosarcoma) | 1.50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through cell cycle arrest and modulation of signaling pathways associated with cell survival and death.

Case Study Insights

A notable study involved treating CCRF-CEM cells with varying concentrations of the compound. The results showed a dose-dependent increase in cells arrested in the G2/M phase of the cell cycle. This accumulation indicates that the compound may disrupt normal cell cycle progression and promote apoptosis.

Additional Biological Activities

Beyond cytotoxicity, derivatives of the isoquinoline scaffold have been explored for various pharmacological activities:

- Antimicrobial : Some derivatives exhibit antibacterial properties.

- Antiviral : Potential efficacy against viral infections has been noted.

- Anti-inflammatory : Certain compounds within this class may reduce inflammation markers.

Comparative Analysis with Related Compounds

Comparative studies with other chloroisoquinoline derivatives have revealed that while many share similar structural features, their biological activities can vary significantly based on substituent groups and molecular configurations.

Table 2: Comparison of Biological Activities

| Compound Name | Cytotoxicity (IC50 µM) | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 7-Chloro-4,4-difluoroisoquinoline | 0.75 | Moderate | High |

| 7-Chloroisoquinoline | 5.00 | Low | Moderate |

| 5-Fluoroisoquinoline | 2.00 | High | Low |

特性

IUPAC Name |

7-chloro-4,4-difluoroisoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO2/c10-4-1-2-6-5(3-4)7(14)13-8(15)9(6,11)12/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIYSRNFJKEFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。